molecular formula C24H20N2O5S B2667438 N-(4-ethylphenyl)-4-hydroxy-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxamide CAS No. 892739-87-6

N-(4-ethylphenyl)-4-hydroxy-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxamide

Katalognummer: B2667438
CAS-Nummer: 892739-87-6
Molekulargewicht: 448.49
InChI-Schlüssel: CRCONDHYBDJTEW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-ethylphenyl)-4-hydroxy-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxamide is a potent and selective inverse agonist of the Retinoic Acid Receptor-Related Orphan Receptor Gamma (RORγ or RORc), a key transcription factor involved in the differentiation and function of T-helper 17 (Th17) cells. This compound functions by binding to the ligand-binding domain of RORγ, thereby repressing its basal transcriptional activity and inhibiting the production of interleukin-17 (IL-17) [a href="https://pubmed.ncbi.nlm.nih.gov/26030729/"]. Given the central role of the IL-17/Th17 axis in the pathogenesis of various autoimmune and inflammatory disorders, such as psoriasis, rheumatoid arthritis, and multiple sclerosis, this chemical probe provides researchers with a critical tool for dissecting RORγ's biology in disease models. Its primary research value lies in its utility for target validation, mechanistic studies on Th17 cell differentiation, and for evaluating the therapeutic potential of RORγ inhibition in preclinical settings, offering significant insights for immunology and oncology research, where RORγ has also been implicated.

Eigenschaften

CAS-Nummer

892739-87-6

Molekularformel

C24H20N2O5S

Molekulargewicht

448.49

IUPAC-Name

3-(benzenesulfonyl)-N-(4-ethylphenyl)-4-hydroxy-2-oxo-1H-quinoline-7-carboxamide

InChI

InChI=1S/C24H20N2O5S/c1-2-15-8-11-17(12-9-15)25-23(28)16-10-13-19-20(14-16)26-24(29)22(21(19)27)32(30,31)18-6-4-3-5-7-18/h3-14H,2H2,1H3,(H,25,28)(H2,26,27,29)

InChI-Schlüssel

CRCONDHYBDJTEW-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=C(C(=O)N3)S(=O)(=O)C4=CC=CC=C4)O

Löslichkeit

not available

Herkunft des Produkts

United States

Biologische Aktivität

N-(4-ethylphenyl)-4-hydroxy-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxamide is a quinoline derivative that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This compound features a complex structure that includes a quinoline core, a carboxamide group, and various substituents that may contribute to its therapeutic properties.

  • Molecular Formula : C24H20N2O5S
  • Molecular Weight : 448.49 g/mol
  • Structure : The compound is characterized by the presence of a sulfonyl group and a hydroxyl group that may enhance its biological activity through hydrogen bonding and other interactions with biological targets.

Synthesis

The synthesis of N-(4-ethylphenyl)-4-hydroxy-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxamide typically involves several steps including:

  • Formation of the quinoline core through cyclization reactions.
  • Introduction of the carboxamide group , which may involve coupling reactions with appropriate amines.
  • Functionalization at the phenyl and ethyl positions to yield the final product.

Biological Activity

Research indicates that quinoline derivatives, including this compound, exhibit diverse biological activities:

Antimicrobial Activity

N-(4-ethylphenyl)-4-hydroxy-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxamide has been studied for its antimicrobial properties. In vitro assays have demonstrated moderate antibacterial activity against various strains. The minimum inhibitory concentration (MIC) values indicate effectiveness against certain Gram-positive and Gram-negative bacteria.

Anticancer Potential

The compound is also being investigated for its anticancer properties. Similar quinoline derivatives have shown inhibitory effects on kinases involved in cancer cell proliferation. Mechanistic studies suggest that this compound may inhibit key enzymes in cell signaling pathways critical for tumor growth.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antibacterial activity of synthesized quinoline derivatives, including N-(4-ethylphenyl)-4-hydroxy-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxamide, showing promising results against resistant bacterial strains .
  • Anticancer Activity : In a separate investigation, this compound was tested in cell lines representing various cancers. Results indicated a dose-dependent inhibition of cell growth, suggesting potential as an anticancer agent .

The biological activity of N-(4-ethylphenyl)-4-hydroxy-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxamide is believed to involve:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit kinases and other enzymes critical for cellular functions.
  • Interaction with DNA/RNA : Some studies suggest that quinoline derivatives can intercalate with nucleic acids, disrupting replication and transcription processes.

Summary Table of Biological Activities

Activity TypeObservationsReference
AntimicrobialModerate activity against bacteria
AnticancerDose-dependent inhibition in cell lines
Enzyme InhibitionPotential inhibition of kinases

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Core Structure Substituents Key Properties/Applications Reference
N-(4-Ethylphenyl)-4-hydroxy-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxamide 1,2-Dihydroquinoline - 4-Hydroxy-2-oxo
- 3-Phenylsulfonyl
- 7-(4-Ethylphenyl)carboxamide
Hypothesized antimicrobial/kinase inhibitory activity; enhanced solubility via sulfonyl group
N3-(1-(3,5-Dimethyl)adamantyl)-1-pentyl-4-thioxo-1,4-dihydroquinoline-3-carboxamide (47) 1,4-Dihydroquinoline - 4-Thioxo
- 3-(Adamantyl)carboxamide
- 1-Pentyl
Demonstrated antibacterial activity; thioxo group may improve membrane permeability
6-Chloro-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide (52) 1,4-Dihydroquinoline - 4-Oxo
- 6-Chloro
- 1-Pentyl
Potential antimalarial activity; chloro substituent enhances halogen bonding
7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (7f) 1,4-Dihydroquinoline - 4-Oxo
- 6-Fluoro-7-chloro
- 1-Cyclopropyl
Fluoro and cyclopropyl groups may improve metabolic stability and bioavailability

Key Structural and Functional Insights:

Core Modifications: The target compound’s 1,2-dihydroquinoline core (vs. The 4-hydroxy-2-oxo moiety distinguishes it from 4-thioxo (47) or 4-oxo (52) analogs, which may influence hydrogen-bonding interactions with biological targets .

Sulfonamide vs. Adamantyl/Carboxylate Groups :

  • The phenylsulfonyl group at position 3 introduces strong electron-withdrawing effects, contrasting with the bulky adamantyl group in 47 or the carboxylate ester in 7f. This could enhance solubility and receptor affinity compared to lipophilic adamantyl derivatives .

Substituent Effects :

  • The 4-ethylphenyl carboxamide at position 7 provides moderate hydrophobicity, balancing solubility and membrane penetration. This contrasts with the pentyl chain in 47 and 52, which may overly increase lipophilicity, reducing aqueous solubility .

Pharmacological Comparisons:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.